molecular formula C9H8N2O B079648 1H-Indole-1-carboxamide CAS No. 13307-58-9

1H-Indole-1-carboxamide

Cat. No.: B079648
CAS No.: 13307-58-9
M. Wt: 160.17 g/mol
InChI Key: CQILOHWHIWNQOE-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is an important pharmacophore in medicinal chemistry, making this compound a compound of interest for researchers.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

1H-Indole-1-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1H-Indole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Derivatives

This compound belongs to a larger class of indole derivatives known for their varied biological properties. The indole core structure is crucial for its interaction with biological targets. Modifications at various positions of the indole ring can significantly influence its activity.

Biological Activities

The biological activities of this compound and its derivatives include:

  • Na+/H+ Exchanger Inhibition : A study synthesized N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives, revealing that substitutions at the 2-position enhance Na+/H+ exchanger inhibitory activity. The most potent compound demonstrated strong in vitro activity, indicating potential for treating conditions related to ion transport dysregulation .
  • Anti-inflammatory Effects : Research on indole-2-carboxamide derivatives showed promising results in inhibiting lipopolysaccharide (LPS)-induced expression of inflammatory cytokines (TNF-α and IL-6) in macrophages. Compounds 14f and 14g exhibited significant reductions in pulmonary inflammation in vivo, highlighting their therapeutic potential in inflammatory diseases .
  • Antiviral Activity : Indole derivatives have been investigated for their ability to inhibit HIV-1 integrase. One study identified a derivative that effectively inhibited the strand transfer process of integrase with an IC50 value of 0.13 μM, demonstrating the potential of indole-based compounds as antiviral agents .
  • Anticancer Properties : Several studies have reported on the antiproliferative effects of indole derivatives against various cancer cell lines. A recent investigation into a series of indole-based compounds revealed promising activity against EGFR, VEGFR-2, and BRAF V600E kinases, suggesting their potential as multi-targeted cancer therapies .

Structure-Activity Relationship (SAR)

The efficacy of this compound is heavily influenced by its structural modifications. Key findings from various studies include:

CompoundModificationIC50 (μM)Biological Activity
14fAlkyl substitution at C2<10Anti-inflammatory
Compound 3Long branch at C30.13HIV integrase inhibitor
Compound VaHalogenated benzene at C6VariableAnticancer activity

These findings indicate that specific substitutions can enhance biological activity, providing a pathway for the design of more effective therapeutic agents.

Case Studies

Several case studies have illustrated the practical implications of using this compound derivatives:

  • Inflammation Model : In a murine model of sepsis, compounds derived from indole-2-carboxamide demonstrated significant reductions in inflammatory markers and improved histopathological outcomes without evident toxicity, suggesting their potential for clinical application in managing sepsis-related complications .
  • Cancer Treatment : In vitro studies on human cancer cell lines revealed that specific indole derivatives could induce apoptosis through caspase activation pathways, supporting their development as anticancer agents .

Properties

IUPAC Name

indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQILOHWHIWNQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551010
Record name 1H-Indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13307-58-9
Record name 1H-Indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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